molecular formula C23H22N4 B6010123 2-[4-(9-anthrylmethyl)-1-piperazinyl]pyrimidine

2-[4-(9-anthrylmethyl)-1-piperazinyl]pyrimidine

Cat. No. B6010123
M. Wt: 354.4 g/mol
InChI Key: HZMOZANCXCVXPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(9-anthrylmethyl)-1-piperazinyl]pyrimidine, also known as AMP, is a chemical compound that has been widely studied for its potential use in scientific research. It is a member of the pyrimidine family of compounds, which are known for their diverse biological activities. AMP has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of intense investigation. In

Mechanism of Action

The mechanism of action of 2-[4-(9-anthrylmethyl)-1-piperazinyl]pyrimidine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of several kinases, including protein kinase C and mitogen-activated protein kinase. It has also been shown to inhibit the activity of phosphodiesterase, an enzyme that breaks down cyclic nucleotides. In addition, 2-[4-(9-anthrylmethyl)-1-piperazinyl]pyrimidine has been shown to modulate the activity of various ion channels and receptors.
Biochemical and Physiological Effects
2-[4-(9-anthrylmethyl)-1-piperazinyl]pyrimidine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells. It has also been shown to inhibit the replication of viruses, including HIV and hepatitis B virus. In addition, 2-[4-(9-anthrylmethyl)-1-piperazinyl]pyrimidine has been shown to have anti-inflammatory effects, and it has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

2-[4-(9-anthrylmethyl)-1-piperazinyl]pyrimidine has several advantages for use in lab experiments. It is a relatively small molecule, which makes it easy to synthesize and study. It also has a diverse range of biological activities, which makes it useful for investigating various biological processes. However, there are also some limitations to the use of 2-[4-(9-anthrylmethyl)-1-piperazinyl]pyrimidine in lab experiments. It can be difficult to obtain pure 2-[4-(9-anthrylmethyl)-1-piperazinyl]pyrimidine, and the synthesis method can be time-consuming and expensive. In addition, the mechanism of action of 2-[4-(9-anthrylmethyl)-1-piperazinyl]pyrimidine is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-[4-(9-anthrylmethyl)-1-piperazinyl]pyrimidine. One area of research is the investigation of its potential use in the treatment of cancer and viral infections. Another area of research is the study of its mechanism of action, which could lead to the development of new drugs with similar biological activities. In addition, 2-[4-(9-anthrylmethyl)-1-piperazinyl]pyrimidine could be used as a tool in the study of various biological processes, such as signal transduction and gene expression. Overall, the study of 2-[4-(9-anthrylmethyl)-1-piperazinyl]pyrimidine has the potential to lead to new insights into the biology of cells and to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-[4-(9-anthrylmethyl)-1-piperazinyl]pyrimidine involves the reaction of 2-chloro-4-(9-anthrylmethyl)-1-piperazine with 2-aminopyrimidine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 2-[4-(9-anthrylmethyl)-1-piperazinyl]pyrimidine. This method has been widely used in the synthesis of 2-[4-(9-anthrylmethyl)-1-piperazinyl]pyrimidine for scientific research.

Scientific Research Applications

2-[4-(9-anthrylmethyl)-1-piperazinyl]pyrimidine has been extensively studied for its potential use in scientific research. It has been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. It has also been investigated for its potential use in the treatment of various diseases, such as cancer and viral infections. In addition, 2-[4-(9-anthrylmethyl)-1-piperazinyl]pyrimidine has been used as a tool in the study of various biological processes, such as signal transduction and gene expression.

properties

IUPAC Name

2-[4-(anthracen-9-ylmethyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4/c1-3-8-20-18(6-1)16-19-7-2-4-9-21(19)22(20)17-26-12-14-27(15-13-26)23-24-10-5-11-25-23/h1-11,16H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMOZANCXCVXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C3C=CC=CC3=CC4=CC=CC=C42)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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